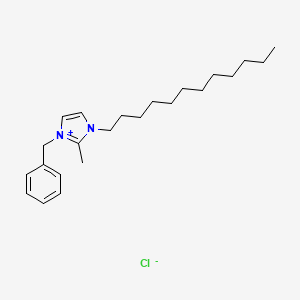

3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-dodecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37N2.ClH/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20H,3-11,15,18,21H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBODPHKDNYVCEJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943360 | |

| Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21054-72-8 | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21054-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021054728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Benzyl-3-dodecyl-2-methyl-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium Chloride

Introduction

Imidazolium-based ionic liquids represent a significant class of compounds that have garnered substantial interest across various scientific disciplines.[1] Characterized by their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, they are increasingly utilized as environmentally benign alternatives to traditional volatile organic solvents in chemical processes.[1] this compound is an asymmetric imidazolium salt featuring a combination of long-chain alkyl (dodecyl) and aromatic (benzyl) substituents. This structure imparts amphiphilic characteristics, making it a candidate for applications in catalysis, material science, and as a surfactant.

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers and chemical development professionals. The narrative emphasizes the causal relationships behind experimental choices, ensuring a reproducible and well-understood synthetic process.

Synthetic Strategy & Reaction Mechanism

The synthesis of the target imidazolium chloride is most effectively achieved through a two-step process. This strategy ensures high selectivity and minimizes the formation of unwanted byproducts.

-

Step 1: N-Alkylation of 2-Methylimidazole. The first step involves the selective alkylation of 2-methylimidazole with a dodecyl halide (e.g., 1-bromododecane) to form the intermediate, 1-dodecyl-2-methylimidazole.

-

Step 2: N-Benzylation (Quaternization). The second step is the quaternization of the intermediate, 1-dodecyl-2-methylimidazole, with benzyl chloride. This reaction alkylates the remaining sp²-hybridized nitrogen atom (N3) of the imidazole ring, yielding the final product.

Both steps proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In each step, the lone pair of electrons on a nitrogen atom of the imidazole ring acts as the nucleophile, attacking the electrophilic carbon of the alkyl or benzyl halide and displacing the halide ion as the leaving group.

Reaction Mechanism Diagram

Caption: SN2 mechanism for the two-step synthesis of the target imidazolium salt.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis.

Part A: Synthesis of 1-Dodecyl-2-methylimidazole (Intermediate)

This procedure is adapted from established methods for N-alkylation of imidazoles.[3] The use of a base like sodium hydroxide is crucial to deprotonate the imidazole, enhancing its nucleophilicity, while a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Methylimidazole | C₄H₆N₂ | 82.10 | 4.11 g | 50.0 |

| 1-Bromododecane | C₁₂H₂₅Br | 249.23 | 12.46 g | 50.0 |

| Sodium Hydroxide | NaOH | 40.00 | 2.20 g | 55.0 |

| Toluene | C₇H₈ | 92.14 | 100 mL | - |

| Deionized Water | H₂O | 18.02 | 50 mL | - |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Setup: Assemble the three-neck flask with a reflux condenser and magnetic stir bar.

-

Reagent Addition: To the flask, add 2-methylimidazole (4.11 g, 50.0 mmol), sodium hydroxide (2.20 g, 55.0 mmol), toluene (100 mL), and deionized water (50 mL).

-

Heating and Alkylation: Begin vigorous stirring to create an emulsion. Heat the mixture to reflux (approx. 85-90 °C). Once refluxing, add 1-bromododecane (12.46 g, 50.0 mmol) dropwise over 30 minutes.

-

Reaction: Maintain the reaction at reflux with vigorous stirring for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the organic (upper) layer.

-

Washing: Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: The product can be further purified by vacuum distillation to yield 1-dodecyl-2-methylimidazole.

Part B: Synthesis of this compound

This quaternization step is a direct N-benzylation of the synthesized intermediate. Acetonitrile is an excellent solvent for this SN2 reaction as it is polar and aprotic, effectively solvating the intermediate and promoting the reaction.[4]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-Dodecyl-2-methylimidazole | C₁₆H₃₀N₂ | 250.43 | 10.02 g | 40.0 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 5.32 g | 42.0 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 150 mL | - |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 100 mL | - |

Equipment

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure

-

Setup: Equip the round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is dry.

-

Reagent Addition: Dissolve 1-dodecyl-2-methylimidazole (10.02 g, 40.0 mmol) in anhydrous acetonitrile (150 mL) within the flask.

-

Benzylation: Add benzyl chloride (5.32 g, 42.0 mmol) to the solution. Note: Benzyl chloride is a lachrymator and should be handled in a fume hood.[5]

-

Reaction: Heat the reaction mixture to 70-75 °C and stir for 48-72 hours.[4] The product may begin to precipitate as a solid or form a dense oil.

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

-

Washing: Add anhydrous diethyl ether (100 mL) to the mixture to further precipitate the product and wash away unreacted starting materials. Stir for 30 minutes.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with small portions of cold diethyl ether (3 x 20 mL).[4]

-

Drying: Dry the resulting white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The final product is this compound.[6]

Overall Synthetic Workflow

Caption: Experimental workflow for the two-part synthesis protocol.

Conclusion

The two-step synthesis outlined in this guide provides a reliable and logical pathway to obtaining this compound. By first selectively preparing the 1-dodecyl-2-methylimidazole intermediate, the subsequent quaternization with benzyl chloride proceeds cleanly to the desired asymmetric imidazolium salt. The provided protocols, grounded in established chemical principles of nucleophilic substitution, offer a clear and reproducible method for researchers in the field of ionic liquids and material science.

References

- One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing.

- Dzyuba, S. V., Kollar, K. D., & Sabnis, S. S. Synthesis of Imidazolium Room-Temperature Ionic Liquids. Exploring Green Chemistry and Click Chemistry Paradigms in Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education - ACS Publications.

- A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing).

- Synthesis, structure and properties of imidazolium-based energetic ionic liquids. Source unavailable.

- Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone. Scientific.Net.

- This compound. Sigma-Aldrich.

- Application Notes and Protocols for the Quaternization of 1-Vinylimidazole. Benchchem.

- Process for preparing quaternized imidazoline fabric conditioning compounds. Google Patents.

- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride. Chemsrc.

- Lv, T., Wang, Z., You, J., Lan, J., & Gao, G. (2013). Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts. The Journal of Organic Chemistry, 78(11), 5723–5730.

- Microwave Assisted Reactions of Some Azaheterocylic Compounds. PMC - NIH.

- This compound. Echemi.

- This compound , 97%. CookeChem.

- This compound CAS NO.21054-72-8. Guidechem.

- Synthesis and characterization of imidazolium chlorides and complex 1b. The Royal Society of Chemistry.

- synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. Benchchem.

- Synthesis of N-Dodecyl Imidazole. PrepChem.com.

- Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate.

- Synthesis and characterization of ionic liquids by imidazolium salts derivatives and study Molecular docking of compounds. Journal of Kufa for Chemical Sciences.

- Process for preparation of 1-benzylimidazole compound, and novel compound. Google Patents.

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. KR970005532B1 - Process for preparation of 1-benzylimidazole compound, and novel compound - Google Patents [patents.google.com]

- 6. This compound, CasNo.21054-72-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

A Technical Guide to the Physicochemical Properties of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride (CAS: 21054-72-8), an asymmetric, surface-active ionic liquid (SAIL). By virtue of its unique amphiphilic architecture—comprising a hydrophilic imidazolium head and substantial hydrophobic character from its dodecyl and benzyl substituents—this compound exhibits compelling properties relevant to advanced materials science, catalysis, and pharmaceutical drug delivery. This document details the molecular structure, outlines a robust synthetic protocol, and provides in-depth methodologies for characterizing its thermal stability, surface activity, and solubility. The protocols are presented from a practical, field-proven perspective to enable researchers to reliably evaluate this and similar ionic liquids for their specific applications.

Molecular Structure and Identification

This compound is an organic salt belonging to the imidazolium class of ionic liquids. Its structure is fundamentally asymmetric, featuring two different substituents on the nitrogen atoms of the imidazolium ring: a long C12 alkyl (dodecyl) chain and a benzyl group. This asymmetry, combined with the methyl group at the C2 position, imparts a unique set of properties that distinguish it from more common symmetrically substituted imidazolium salts.

The dodecyl chain provides significant lipophilicity and is the primary driver for the compound's surfactant-like behavior, including its ability to self-assemble into micelles in solution. The benzyl group contributes further to its nonpolar character and offers potential for π-π stacking interactions. The chloride anion, while simple, influences the salt's melting point, solubility, and thermal stability.[1]

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 21054-72-8 | [2][3][4] |

| Molecular Formula | C₂₃H₃₇ClN₂ | [2][4][5] |

| Molecular Weight | 377.01 g/mol | [4][5] |

| IUPAC Name | This compound | |

| Synonyms | 1-Dodecyl-2-methyl-3-benzylimidazolium chloride, Curezol SFZ | [2][5] |

| Physical Form | Solid, white powder | [6] |

| Calculated LogP | 3.05720 |[2] |

Synthesis and Purification Protocol

The synthesis of asymmetrically substituted imidazolium salts is typically achieved through a sequential N-alkylation/N-benzylation of a suitable imidazole precursor. The following protocol describes a reliable, two-step method starting from 2-methylimidazole. The choice of which substituent to add first can be varied, but alkylating with the less reactive dodecyl halide first, followed by the more reactive benzyl halide, is often a robust strategy.

Expertise Note: This sequential approach provides superior control over the final product structure compared to a one-pot reaction with both halides, which would inevitably lead to a mixture of symmetric and asymmetric products that are difficult to separate.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Dodecyl-2-methylimidazole

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous solvent (e.g., THF or DMF).

-

Deprotonation: Add 2-methylimidazole (1.0 eq). Cool the solution in an ice bath and add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise.

-

Causality: The base deprotonates the N-H of the imidazole ring, creating a highly nucleophilic imidazolide anion necessary for the subsequent alkylation.

-

-

Alkylation: After gas evolution ceases, add 1-chlorododecane or 1-bromododecane (1.05 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., 50-60°C) to increase the rate. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench carefully by slowly adding water. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate is often pure enough for the next step.

Step 2: Synthesis of this compound

-

Quaternization: Dissolve the crude 1-dodecyl-2-methylimidazole (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Reagent Addition: Add benzyl chloride (1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) for 24-48 hours.[7] The product, being an ionic salt, may precipitate from the solution upon cooling or can be isolated by removing the solvent.

-

Purification:

-

The crude solid is triturated or washed extensively with a non-polar solvent like diethyl ether or hexane. This is a critical self-validating step; the ionic product is insoluble in these solvents, while non-polar, unreacted starting materials are washed away.

-

If the product is colored, dissolve it in a minimal amount of a polar solvent (e.g., ethanol) and treat with activated charcoal, then filter through celite.

-

Remove all solvent under high vacuum at elevated temperature (e.g., 60-80°C) for several hours to yield the final, pure product.

-

Core Physicochemical Properties & Experimental Evaluation

Surface Activity and Micellization

The amphiphilic nature of this molecule suggests it will behave as a surfactant in aqueous solutions. Above a specific concentration, known as the Critical Micelle Concentration (CMC) , individual molecules (unimers) will spontaneously self-assemble into spherical aggregates called micelles.[8] This property is fundamental to applications involving solubilization, emulsification, or nanoparticle templating. The CMC is a key parameter that defines the efficiency of a surfactant.

Experimental Protocol: CMC Determination by Conductivity

-

Principle: The conductivity of an ionic surfactant solution increases linearly with concentration. At the CMC, the formation of micelles—large, less mobile aggregates of ions—causes a distinct change in the slope of the conductivity versus concentration plot. The breakpoint in this plot corresponds to the CMC. This method is highly reliable for ionic surfactants.[9]

-

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the ionic liquid (e.g., 50 mM) in high-purity deionized water.

-

Titration: Place a known volume of deionized water in a jacketed beaker maintained at a constant temperature (e.g., 298.15 K).

-

Measurement: Immerse a calibrated conductivity probe into the water. Measure the initial conductivity.

-

Aliquot Addition: Add small, precise aliquots of the stock solution to the water, allowing the solution to equilibrate for 2-3 minutes after each addition before recording the conductivity.

-

Data Analysis: Plot the measured specific conductivity (κ) against the molar concentration of the ionic liquid.

-

CMC Determination: The data will show two distinct linear regions. Fit linear regression lines to the data points below and above the transition region. The concentration at which these two lines intersect is the CMC.

-

Thermal Stability

Imidazolium-based ionic liquids are generally known for their high thermal stability, making them suitable for applications at elevated temperatures.[10][11] However, their decomposition temperature is highly dependent on the nature of both the cation and the anion.[11] Halide anions, such as chloride, tend to lower the thermal stability compared to anions like tetrafluoroborate ([BF₄]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the thermal stability of ionic liquids.

-

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the dried ionic liquid (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

-

Instrument Setup: Place the pan in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Non-Isothermal Analysis (for Onset Temperature, T_onset):

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

The T_onset is typically defined as the temperature at which 5% or 10% mass loss occurs. This provides a rapid assessment of stability but can be misleading for long-term use.[10]

-

-

Isothermal Analysis (for Long-Term Stability):

-

Heat the sample to a specific temperature below the T_onset and hold it constant for an extended period (e.g., several hours).

-

This method is crucial for determining the maximum practical operating temperature, as significant decomposition can occur at temperatures well below the T_onset determined by the ramped method.[10][11]

-

-

Solubility Profile

The amphiphilic structure of this ionic liquid predicts a complex solubility profile. The long dodecyl chain promotes solubility in non-polar organic solvents, while the charged imidazolium head promotes solubility in polar solvents.

Experimental Protocol: Qualitative Solubility Determination

-

Principle: A simple, visual method to assess the solubility of the compound in a range of representative solvents.

-

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane).

-

Procedure: To 1 mL of each solvent in a separate vial, add approximately 10 mg of the ionic liquid.

-

Observation: Vigorously shake or vortex each vial for 1-2 minutes. Allow the vials to stand and observe.

-

Classification:

-

Soluble: A clear, homogeneous solution is formed.

-

Partially Soluble: The solution is cloudy, or some solid remains but is visibly diminished.

-

Insoluble: The solid remains largely unchanged.

-

-

Data Summary Table

The following table summarizes the known and determinable physicochemical properties of this compound.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Method of Determination |

|---|---|---|

| Molecular Weight | 377.01 g/mol | Mass Spectrometry |

| Physical Appearance | White solid powder | Visual Inspection |

| Purity | Typically >97% | ¹H NMR, ¹³C NMR |

| Lipophilicity (LogP) | 3.05720 (Calculated) | Computational |

| Solubility | Expected to be soluble in polar solvents (e.g., water, ethanol) and some non-polar solvents. | Visual assessment in various solvents |

| Surface Activity | Forms micelles in aqueous solution | Tensiometry, Conductometry |

| CMC | Requires experimental determination | Conductometry, Tensiometry, Fluorescence Spectroscopy |

| Thermal Stability (T_onset) | Requires experimental determination; likely in the 200-300 °C range due to the chloride anion. | Thermogravimetric Analysis (TGA) |

Concluding Remarks for the Researcher

This compound represents a class of highly tunable molecules. Its defining characteristic is its amphiphilicity, which positions it as a valuable surfactant or emulsifier, particularly in applications where the non-volatility and thermal stability of ionic liquids are advantageous. For professionals in drug development, its ability to form micelles suggests significant potential as an excipient for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs). The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel SAILs, ensuring that their properties are well-understood before their integration into complex formulations or chemical processes.

References

- Google Search. (Accessed Jan 17, 2026).

- Thermal Stability and Vapor–Liquid Equilibrium for Imidazolium Ionic Liquids as Alternative Reaction Media.

- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.SpringerLink.

- Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques.SpringerLink.

- Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis.

- Thermal Properties of Imidazolium Ionic Liquids.

- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride.Chemsrc.

- 1-DODECYL-2-METHYL-3-BENZYLIMIDAZOLIUM CHLORIDE.Chemicalbook.

- This compound.Sigma-Aldrich.

- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride.Echemi.

- This compound CAS NO.21054-72-8.LookChem.

- This compound , 97% , 21054-72-8.CookeChem.

- Synthesis and characterization of imidazolium chlorides and complex 1b.The Royal Society of Chemistry.

- Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants.ACS Omega.

- Rapid Critical Micelle Concentration (CMC)

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS#:21054-72-8 | 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | Chemsrc [chemsrc.com]

- 3. 1-DODECYL-2-METHYL-3-BENZYLIMIDAZOLIUM CHLORIDE | 21054-72-8 [chemicalbook.com]

- 4. This compound , 97% , 21054-72-8 - CookeChem [cookechem.com]

- 5. echemi.com [echemi.com]

- 6. This compound, CasNo.21054-72-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 7. rsc.org [rsc.org]

- 8. agilent.com [agilent.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride (CAS: 21054-72-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride, an asymmetric imidazolium-based quaternary ammonium salt. Drawing from established principles of organic chemistry and material science, this document elucidates its core properties, synthesis, and potential applications based on its structural characteristics.

Core Compound Identity and Physicochemical Properties

This compound belongs to the class of imidazolium-based ionic liquids (ILs) or salts.[1] Its structure, featuring a positively charged imidazolium ring substituted with a long dodecyl chain, a benzyl group, and a methyl group, imparts amphiphilic properties. This combination of a hydrophilic, charged headgroup and a lipophilic tail suggests potential as a surfactant, catalyst, and bioactive agent.

Key physicochemical data are summarized below:

| Property | Value | Source(s) |

| CAS Number | 21054-72-8 | [2][3][4][5][6] |

| Molecular Formula | C23H37ClN2 | [4][5] |

| Molecular Weight | 377.01 g/mol | [2][4] |

| EINECS Number | 244-179-5 | [2][4] |

| Appearance | Solid, white or yellow powder | [5][7] |

| Purity | Typically ≥97% | [3] |

| Storage | Store at -20°C, desiccated and protected from light |

Synthesis and Characterization

The synthesis of asymmetrically substituted imidazolium chlorides like the topic compound is typically achieved through a sequential N-alkylation process. This well-established methodology provides a reliable route to the target molecule and similar derivatives.

General Synthesis Workflow

The process involves a two-step quaternization of an imidazole precursor. The choice of starting material and the order of alkylation can be strategically selected based on the reactivity of the alkylating agents and the desired final product. A common and logical pathway begins with 1-dodecyl-2-methylimidazole, which is then quaternized using benzyl chloride.

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative procedure based on standard methods for imidazolium salt synthesis.[8]

-

Synthesis of 1-Dodecyl-2-methylimidazole:

-

To a solution of 2-methylimidazole in a suitable solvent (e.g., acetonitrile or DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the imidazole nitrogen.

-

Slowly add one molar equivalent of 1-bromododecane to the reaction mixture.

-

Heat the mixture (e.g., to 70°C) and stir for several hours to days until the reaction is complete, monitoring by TLC or GC-MS.

-

After completion, filter the salt byproduct and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.

-

-

Synthesis of this compound:

-

Dissolve the purified 1-dodecyl-2-methylimidazole in acetonitrile.

-

Add a slight excess (1.1-1.2 equivalents) of benzyl chloride.

-

Heat the mixture to reflux (approx. 70-80°C) for 24-72 hours.[8] The product will often precipitate out of the solution upon cooling or can be obtained by removing the solvent.

-

Wash the resulting solid residue extensively with a non-polar solvent like diethyl ether or hexane to remove unreacted starting materials.[8]

-

Dry the final product under vacuum.

-

Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required:

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing characteristic chemical shifts and coupling constants for the protons and carbons in the imidazolium ring, the benzyl group, and the dodecyl chain.

-

Mass Spectrometry (MS): Confirms the molecular weight of the cation (C23H37N2⁺) at approximately 341.30 m/z.

-

Elemental Analysis: Determines the percentage composition of C, H, N, and Cl, which should align with the theoretical values for the molecular formula C23H37ClN2.

Potential Applications and Mechanisms of Action

While specific research on CAS 21054-72-8 is limited, its structural features allow for informed extrapolation of its potential applications by analogy to similar quaternary ammonium and imidazolium salts.

As a Phase-Transfer Catalyst (PTC)

The amphiphilic nature of this compound makes it a strong candidate for phase-transfer catalysis.[9] In a biphasic system (e.g., aqueous-organic), the imidazolium cation can pair with an aqueous-phase reactant anion (like OH⁻, CN⁻, or an enolate) and transport it into the organic phase where the substrate is located, thereby accelerating the reaction.[9][10]

Caption: Mechanism of phase-transfer catalysis using an imidazolium salt.

The efficiency of such catalysts often depends on the lipophilicity of the cation, which is determined by the total number of carbon atoms in the alkyl chains.[11] The presence of the C12 dodecyl chain provides significant organophilicity, making it effective for shuttling anions into non-polar organic media.[11]

As an Antimicrobial Agent

Quaternary ammonium compounds (QACs) are well-known for their broad-spectrum antimicrobial activity.[12][13] The mechanism of action primarily involves the disruption of bacterial cell membranes.[13][14] The positively charged imidazolium headgroup interacts electrostatically with the negatively charged components of the bacterial membrane, while the long, hydrophobic dodecyl tail penetrates the lipid bilayer.[15][16] This insertion compromises membrane integrity, leading to leakage of essential cytoplasmic contents and ultimately, cell death.[17]

The antimicrobial potency of imidazolium salts is often correlated with the length of the N-alkyl substituent, with chains between C12 and C14 frequently showing optimal activity.[13][18] Therefore, the C12 dodecyl chain in this compound suggests it could be a potent antimicrobial agent against a range of bacteria and fungi.[18]

As an Ionic Liquid

With a melting point below 100°C, this compound can function as an ionic liquid. Imidazolium ILs are valued for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[14][16] The presence of the benzyl group can enhance π-π interactions, potentially improving its ability to dissolve aromatic compounds.[19] These properties make it a candidate for applications as a "green" solvent in synthesis, catalysis, and material processing.[20]

Safety and Handling

Handling:

-

Handle in a well-ventilated area.[2]

-

Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[2]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage at -20°C under desiccated conditions and protected from light is recommended.

Conclusion and Future Outlook

This compound is a versatile imidazolium salt with a molecular architecture that suggests significant potential in catalysis, antimicrobial applications, and as an ionic liquid solvent. Its amphiphilic character, conferred by the long dodecyl chain and charged core, is the primary driver for its predicted functionality.

Future research should focus on empirically validating these potential applications. Key areas for investigation include:

-

Screening its catalytic efficiency in various phase-transfer reactions.

-

Determining its Minimum Inhibitory Concentration (MIC) against a broad panel of pathogenic bacteria and fungi to quantify its antimicrobial efficacy.[18]

-

Investigating its cytotoxicity against human cell lines to assess its potential for therapeutic or antiseptic use.[13]

-

Characterizing its physical properties (e.g., melting point, viscosity, conductivity) to evaluate its performance as an ionic liquid.

Systematic studies will provide the necessary data to transition this compound from a chemical curiosity to a well-characterized tool for researchers and developers.

References

- Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. (2026). MDPI.

- Imidazoles and Quaternary Ammonium Compounds as Effective Therapies against (Multidrug-Resistant) Bacterial Wound Infections. (2024). PMC - NIH.

- The mode of antibacterial action of quaternary N-benzylimidazole salts against emerging opportunistic p

- Synthesis and antimicrobial activity of imidazolium salts. (n.d.).

- This compound. (n.d.). Sigma-Aldrich.

- Antimicrobial Activity Classification of Imidazolium Derivatives Predicted by Artificial Neural Networks. (2024). PMC - NIH.

- Imidazolium Ionic Liquids. (n.d.). Alfa Chemistry.

- Membrane interactions of ionic liquids and imidazolium salts. (n.d.). PMC - PubMed Central - NIH.

- 3,3',4,4'-Benzophenonetetracarboxylic dianhydride2421-28-5... (n.d.). [Source name not available].

- Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties. (2024). MDPI.

- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride. (n.d.). Echemi.

- 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride. (2025). Chemsrc.

- This compound , 97% , 21054-72-8. (n.d.). CookeChem.

- Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles. (2016). NIH.

- Ionic Liquids: Advances and Applications in Phase Transfer C

- Possible interactions of imidazolium ionic liquid cation and... (n.d.).

- This compound CAS NO.21054-72-8. (n.d.). [Source name not available].

- 21054-72-8, 1H-Imidazolium, 1-dodecyl-2-methyl-3... (n.d.). Echemi.

- Curezol SFZ Matériau de revêtement de caoutchouc 1-benzyl-2-méthyl-3-laurylimidazolium chlorure. (n.d.). [Source name not available].

- Imidazolium based ionic liquid-phase green catalytic reactions. (n.d.). RSC Publishing.

- Imidazolium Salts as Phase-Transfer Catalysts for the Dialkylation and Cycloalkylation of Active Methylene Compounds. (2025).

- Synthesis and characterization of imidazolium chlorides and complex 1b. (n.d.). The Royal Society of Chemistry.

- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). [Source name not available].

- Phase Transfer Catalysis. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- SYNTHESIS OF 3- (1 – BENZYL – 1H – BENZO [D] IMIDAZOL – 2 – L AMINO) – 2 – (3 – ARYL – 1- PHENYL – 1H – PYRAZOL – 4 – YL) THIAZOLIDIN – 4- ONES AND THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- 21054-72-8 / 5-419. (n.d.). NITE.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. CAS#:21054-72-8 | 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | Chemsrc [chemsrc.com]

- 4. This compound , 97% , 21054-72-8 - CookeChem [cookechem.com]

- 5. This compound, CasNo.21054-72-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. echemi.com [echemi.com]

- 7. sdlookchem.com [sdlookchem.com]

- 8. rsc.org [rsc.org]

- 9. iajpr.com [iajpr.com]

- 10. mdpi.com [mdpi.com]

- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 12. Imidazoles and Quaternary Ammonium Compounds as Effective Therapies against (Multidrug-Resistant) Bacterial Wound Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The mode of antibacterial action of quaternary N-benzylimidazole salts against emerging opportunistic pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Membrane interactions of ionic liquids and imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Surface-Active Ionic Liquids and Surface-Active Quaternary Ammonium Salts from Synthesis, Characterization to Antimicrobial Properties [mdpi.com]

- 18. oatext.com [oatext.com]

- 19. researchgate.net [researchgate.net]

- 20. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Structure and Characterization of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential applications of the cationic surfactant and ionic liquid, 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride. This document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and antimicrobial research. By detailing the synthetic pathway, analytical characterization, and discussing its biological activities based on structurally related compounds, this guide serves as a foundational resource for leveraging the unique properties of this imidazolium salt.

Introduction: The Versatility of Imidazolium-Based Ionic Liquids

Imidazolium salts are a prominent class of ionic liquids (ILs) and cationic surfactants that have garnered significant attention due to their tunable physicochemical properties and diverse applications.[1] The modular nature of the imidazolium cation, which allows for the facile introduction of various substituents at the N1, N3, C2, C4, and C5 positions, enables the fine-tuning of properties such as hydrophobicity, thermal stability, and biological activity.

The subject of this guide, this compound, combines several key structural features: a long dodecyl chain that imparts significant surface activity, a benzyl group which can enhance certain biological interactions, and a methyl group at the C2 position. This unique combination of moieties suggests potential applications in areas requiring antimicrobial efficacy, surfactant properties, and utility in drug delivery systems.[2][3] This guide will delve into the synthesis of this compound, its detailed structural elucidation through modern analytical techniques, and explore its potential in the pharmaceutical and biomedical fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial N-alkylation of 2-methylimidazole followed by a second N-alkylation (quaternization) with benzyl chloride. This sequential approach ensures the specific placement of the dodecyl and benzyl groups.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The initial step involves the reaction of 2-methylimidazole with 1-bromododecane to form the intermediate, 1-dodecyl-2-methylimidazole. The subsequent reaction of this intermediate with benzyl chloride yields the final product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Step 1: Synthesis of 1-Dodecyl-2-methylimidazole

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like sodium hydride (1.1 eq) or potassium carbonate (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add 1-bromododecane (1.05 eq) dropwise to the reaction mixture.

-

Heat the reaction to 70-80 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove any inorganic salts.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 1-dodecyl-2-methylimidazole.

-

-

Step 2: Synthesis of this compound

-

Dissolve 1-dodecyl-2-methylimidazole (1.0 eq) in a solvent like acetonitrile or toluene.

-

Add benzyl chloride (1.1 eq) to the solution.

-

Heat the mixture to reflux (the specific temperature will depend on the solvent used) and stir for 24-48 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate or dichloromethane/diethyl ether) to afford pure this compound as a solid.[4]

-

Structural Characterization

A thorough structural characterization is paramount to confirm the identity and purity of the synthesized compound. The following analytical techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Imidazolium H4, H5 | 7.20 - 7.50 | d | 2H |

| Benzyl aromatic protons | 7.30 - 7.60 | m | 5H |

| Benzyl CH₂ | 5.50 - 5.80 | s | 2H |

| N-CH₂ (dodecyl) | 4.10 - 4.30 | t | 2H |

| C2-CH₃ | 2.60 - 2.80 | s | 3H |

| Dodecyl (CH₂)₁₀ | 1.20 - 1.40 | m | 20H |

| Dodecyl CH₃ | 0.80 - 0.90 | t | 3H |

Causality Behind Chemical Shifts: The protons on the imidazolium ring (H4, H5) are deshielded due to the positive charge on the ring.[5] The benzylic protons (CH₂) are also significantly deshielded due to the adjacent positively charged nitrogen and the aromatic ring. The N-CH₂ protons of the dodecyl chain are deshielded due to their direct attachment to the nitrogen atom.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Imidazolium C2 | 145 - 150 |

| Imidazolium C4, C5 | 120 - 125 |

| Benzyl aromatic C (quaternary) | 133 - 136 |

| Benzyl aromatic C-H | 128 - 130 |

| Benzyl CH₂ | 52 - 55 |

| N-CH₂ (dodecyl) | 48 - 52 |

| C2-CH₃ | 9 - 12 |

| Dodecyl (CH₂)₁₀ | 22 - 32 |

| Dodecyl CH₃ | ~14 |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC and HMBC, can definitively confirm the connectivity of the molecule, ensuring the correct assignment of all atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| Aliphatic C-H stretch (CH₂, CH₃) | 2850 - 2960 | Strong |

| Imidazolium ring C=N and C=C stretch | 1560 - 1620 | Medium |

| Aromatic C=C stretch | 1450 - 1500 | Medium |

| CH₂ and CH₃ bending | 1375 - 1470 | Medium |

| In-plane C-H bending (imidazolium) | 1150 - 1180 | Medium |

| Out-of-plane C-H bending (aromatic) | 690 - 770 | Strong |

Expertise in Interpretation: The sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of the long dodecyl chain.[6][7] The vibrations of the imidazolium ring provide a fingerprint region that confirms the presence of this core structure.[8]

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for analyzing ionic liquids as it directly measures the mass of the cation.

-

Expected Molecular Ion: The positive ion mode ESI-MS spectrum should show a prominent peak for the cation [C₂₃H₃₇N₂]⁺.

-

Calculated Monoisotopic Mass: 341.2951 m/z

-

-

Fragmentation Pattern: Tandem MS (MS/MS) can be used to further confirm the structure. Key expected fragmentation pathways include:

-

Loss of the benzyl group (as a neutral radical or cation).

-

Cleavage of the dodecyl chain.

-

Fragmentation of the imidazolium ring.

-

Caption: Predicted major fragmentation pathways for the cation in ESI-MS/MS.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application.

| Property | Value/Description | Significance |

| Molecular Formula | C₂₃H₃₇ClN₂ | Basic molecular information.[9] |

| Molecular Weight | 377.01 g/mol | Important for stoichiometric calculations.[9] |

| Appearance | White to off-white solid | Basic physical state at room temperature.[10] |

| Solubility | Soluble in water and polar organic solvents | The long alkyl chain provides amphiphilic character, influencing its solubility and surfactant properties. |

| Thermal Stability | High decomposition temperature | A common feature of ionic liquids, allowing for applications at elevated temperatures. |

Potential Applications in Drug Development

The unique structure of this compound makes it a promising candidate for several applications in the pharmaceutical and biomedical fields.

Antimicrobial and Antifungal Activity

Imidazolium salts with long alkyl chains are well-known for their antimicrobial properties.[2] The mechanism of action is believed to involve the disruption of the cell membrane integrity of bacteria and fungi. The long dodecyl chain can intercalate into the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. The benzyl group may further enhance this activity.

-

Comparative Efficacy: Studies on structurally similar 1-alkyl-3-methylimidazolium chlorides have shown that antimicrobial activity generally increases with the length of the alkyl chain, with optimal activity often observed for C12 to C14 chains.[2]

| Microorganism Type | Expected Activity | Reference Compounds' MIC (µg/mL) |

| Gram-positive bacteria (e.g., S. aureus) | High | 4 - 16 |

| Gram-negative bacteria (e.g., E. coli) | Moderate to High | 16 - 64 |

| Fungi (e.g., C. albicans) | High | 8 - 32 |

| (Note: MIC values are indicative and based on data for analogous compounds)[4][11] |

Cytotoxic and Anticancer Potential

Several studies have demonstrated the cytotoxic effects of imidazolium salts against various cancer cell lines.[3] The lipophilic nature of the cation facilitates its interaction with cellular membranes, including those of mitochondria, which can trigger apoptotic pathways.

-

Structure-Activity Relationship: The presence of both a long alkyl chain and an aromatic moiety like benzyl is often associated with enhanced cytotoxicity.

| Cancer Cell Line | Expected Activity | Reference Compounds' IC₅₀ (µM) |

| Lung Carcinoma (e.g., A549) | Moderate | 10 - 50 |

| Breast Cancer (e.g., MCF-7) | Moderate to High | 5 - 30 |

| Colon Cancer (e.g., HCT116) | Moderate | 15 - 60 |

| (Note: IC₅₀ values are indicative and based on data for analogous compounds)[12] |

Role in Drug Delivery Systems

The surfactant properties of this compound make it a candidate for use in drug delivery formulations. It can act as a solubilizing agent for poorly water-soluble drugs, an emulsifier in microemulsions, and a permeation enhancer for transdermal drug delivery.

Caption: Potential roles of the title compound in drug delivery systems.

Conclusion

This compound is a multifaceted imidazolium salt with significant potential in various scientific and industrial domains, particularly in drug development. Its synthesis is straightforward, and its structure can be unequivocally confirmed through a combination of standard analytical techniques. The presence of a long alkyl chain, a benzyl group, and the imidazolium core bestows upon it potent antimicrobial and cytotoxic properties, as suggested by data from closely related analogues. Furthermore, its amphiphilic nature makes it a valuable excipient for advanced drug delivery systems. This guide provides a solid foundation for researchers looking to explore and harness the capabilities of this promising compound. Further empirical studies are warranted to precisely quantify its biological activities and to fully realize its therapeutic and formulation potential.

References

-

ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines. Available from: [Link]

-

ResearchGate. IC50 values of the most active derivatives in some cancerous cell lines. Available from: [Link]

-

Supporting Information for a scientific article. (This is a generic reference to supplementary materials where NMR and other characterization data are often found). Available from: [Link]

-

Royal Society of Chemistry. Synthesis and characterization of imidazolium chlorides and complex 1b. Available from: [Link]

-

National Institutes of Health. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. Available from: [Link]

-

ResearchGate. IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Available from: [Link]

-

ResearchGate. Minimum inhibitory concentrations (MICs) of compounds (µg/mL). Available from: [Link]

-

International Journal of Current Research and Review. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. Available from: [Link]

-

Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Available from: [Link]

-

ResearchGate. MS 3 spectrum of (a) the isolated m/z 155 ion and (b) the m/z 123 ion in the water-acetonitrile solution. Available from: [Link]

-

ResearchGate. 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available from: [Link]

-

ResearchGate. Selected IC 50 values of 3 against different cancer cell lines. Available from: [Link]

-

Semantic Scholar. Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E). Available from: [Link]

-

ResearchGate. FT-IR spectra of [A] native 1 decyl 3 methyl imidazolium chloride, [B]. Available from: [Link]

-

International Journal of Current Research and Review. FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. Available from: [Link]

-

ResearchGate. Ionic liquid technology for drug delivery applications. Available from: [Link]

-

PubMed. Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. Available from: [Link]

-

Royal Society of Chemistry. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Available from: [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

Shodhganga. Chapter 4. Available from: [Link]

-

ResearchGate. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives. Available from: [Link]

-

ResearchGate. FTIR spectra of 1-butyl-3-methylimidazolium chloride (BMIMCl). Available from: [Link]

-

National Institutes of Health. From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. Available from: [Link]

-

National Institutes of Health. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Available from: [Link]

Sources

- 1. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijcrr.com [ijcrr.com]

- 6. CAS#:21054-72-8 | 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 21054-72-8 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride

Abstract

This compound is a quaternary ammonium compound belonging to the class of imidazolium-based ionic liquids. This guide provides a comprehensive overview of its presumptive mechanism of action, primarily as an antimicrobial agent, by synthesizing evidence from studies on structurally related imidazolium salts. The document explores the physicochemical interactions governing its biological activity, the structural determinants of its efficacy, and established methodologies for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.

Introduction: The Rise of Imidazolium Salts in Biomedical Research

Imidazolium-based ionic liquids (ILs) are a class of salts with low melting points, often existing as liquids at room temperature.[1] Initially explored for their unique solvent properties, their application in the biomedical field has expanded significantly due to their inherent biological activities.[2][3] Many of these compounds, including this compound, exhibit potent antimicrobial properties.[2] Their mechanism of action is distinct from traditional antibiotics that target specific enzymes or metabolic pathways. Instead, imidazolium salts primarily act through a physicochemical disruption of the microbial cell envelope.[2] This guide will dissect the molecular interactions and structural features that underpin the biological effects of this compound.

Core Mechanism of Action: A Multi-Step Physicochemical Assault

The primary mechanism of action of this compound, particularly its antimicrobial effect, is a multi-step process involving the disruption of the cell membrane's structural integrity. This process can be broken down into three key phases:

Phase 1: Electrostatic Adsorption to the Cell Surface

The initial interaction is driven by electrostatic forces. The positively charged imidazolium headgroup of the molecule is attracted to the net negative charge of the microbial cell surface, which is rich in components like teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2] This initial adsorption is a critical prerequisite for the subsequent disruptive events.

Phase 2: Hydrophobic Insertion and Membrane Perturbation

Following electrostatic binding, the long, hydrophobic dodecyl (C12) alkyl chain of the molecule penetrates the lipid bilayer of the cell membrane.[2] This insertion disrupts the ordered structure of the membrane phospholipids, leading to a loss of structural integrity. The benzyl group may further contribute to this disruption through its own hydrophobic and steric interactions within the membrane core.

Phase 3: Membrane Permeabilization and Cell Lysis

The continued accumulation of this compound molecules within the cell membrane leads to the formation of pores or micelles, causing a significant increase in membrane permeability.[1][3] This uncontrolled flux of ions and small molecules across the membrane dissipates critical electrochemical gradients. The subsequent leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately results in cell death.[2]

Figure 1: Proposed multi-phase mechanism of antimicrobial action.

Structure-Activity Relationship (SAR)

The biological activity of imidazolium salts is intrinsically linked to their molecular structure.

-

The Cationic Headgroup: The imidazolium ring serves as the cationic core, essential for the initial electrostatic attraction to the microbial surface.

-

The Alkyl Chain Length: The length of the alkyl substituent is a critical determinant of antimicrobial efficacy.[4] Activity generally increases with chain length up to a "cut-off" point, typically around C16-C18, after which a decrease in activity is observed.[4] The C12 dodecyl chain of the title compound is well within the range for potent antimicrobial activity.[2]

-

The Benzyl Group: The presence of a benzyl group at the N-3 position can enhance antimicrobial activity through increased hydrophobicity and potential for π-π stacking interactions with membrane components.

-

The Anion: While the cation is the primary driver of the antimicrobial action, the chloride anion can influence the compound's overall physicochemical properties, such as solubility and hygroscopicity, which can indirectly affect its biological availability and activity.[4]

Spectrum of Activity

Consistent with other imidazolium-based ILs, this compound is expected to exhibit broad-spectrum antimicrobial activity. However, a differential in potency is often observed:

-

Gram-Positive Bacteria: Generally more susceptible due to their relatively simple cell wall structure, which allows for easier access to the cytoplasmic membrane.[5][6]

-

Gram-Negative Bacteria: Often show higher resistance due to their outer membrane, which acts as an additional barrier to the penetration of the imidazolium salt.[5]

-

Fungi: Imidazolium salts have also demonstrated significant antifungal activity, particularly against species like Candida albicans, through a similar mechanism of membrane disruption.[2][5]

Cytotoxicity and Potential for Apoptosis Induction

Beyond its antimicrobial effects, this compound may also exhibit cytotoxicity against eukaryotic cells, including cancer cell lines.[7] The mechanism of cytotoxicity is thought to parallel its antimicrobial action, involving the disruption of the plasma membrane.[1][3] Studies on similar compounds have shown that at certain concentrations, these molecules can induce apoptosis.[1][3][7] This suggests that increased plasma membrane permeability may be a key event triggering the apoptotic cascade.[1][3]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This foundational assay quantifies the antimicrobial potency of the compound.

Protocol:

-

Prepare a series of two-fold dilutions of this compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each dilution with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the microtiter plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the MBC, subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Figure 2: Workflow for MIC and MBC determination.

Membrane Permeability Assays

These assays directly assess the compound's ability to disrupt the cell membrane.

Protocol using Propidium Iodide (PI) Staining:

-

Treat a suspension of microbial cells with varying concentrations of this compound for a defined period.

-

Add propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

-

Analyze the cell suspension using flow cytometry or fluorescence microscopy.

-

An increase in the percentage of PI-positive cells indicates an increase in membrane permeability.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the compound's effect on the viability of eukaryotic cells.

Protocol:

-

Seed eukaryotic cells (e.g., HepG2, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Quantitative Data Summary

| Compound Class | Organism | MIC Range (mM/L) | IC50 (mM/L) | Reference |

| Imidazolium-based ILs | S. aureus | 0.10 - 27.82 | N/A | [5][6] |

| Imidazolium-based ILs | P. aeruginosa | 0.10 - 27.82 | N/A | [5][6] |

| Imidazolium-based ILs | C. albicans | 0.10 - 27.82 | N/A | [5][6] |

| Imidazolium-based ILs | B16 F10 (melanoma) | N/A | 0.0101 - 0.0197 | [5][6] |

| [C12mim][Br] | HepG2 (liver cancer) | N/A | 0.0098 | [1] |

Conclusion and Future Directions

This compound is a promising bioactive compound whose mechanism of action is rooted in the physicochemical disruption of cellular membranes. Its potent, broad-spectrum antimicrobial activity, coupled with potential anticancer properties, makes it a subject of significant interest for further research and development. Future investigations should focus on detailed mechanistic studies to precisely quantify its effects on membrane potential, lipid organization, and the induction of specific cell death pathways. Furthermore, exploring its efficacy in biofilm models and in vivo infection models will be crucial for translating its therapeutic potential. The continued exploration of structure-activity relationships will also be vital for the rational design of next-generation imidazolium-based therapeutics with enhanced efficacy and selectivity.

References

-

MDPI. (n.d.). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Retrieved from [Link]

-

PubMed. (2022, March 18). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (2025, August 6). BIOnic Liquids: Imidazolium-based Ionic Liquids with Antimicrobial Activity | Request PDF. Retrieved from [Link]

-

MDPI. (2026, January 16). Beyond the Solvent: Engineering Ionic Liquids for Biomedical Applications—Advances, Challenges, and Future Directions. Retrieved from [Link]

-

NIH. (n.d.). Imidazolium-Based Ionic Liquid-Assisted Silver Nanoparticles and Their Antibacterial Activity: Experimental and Density Functional Theory Studies. Retrieved from [Link]

-

NIH. (2025, September 24). Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation. Retrieved from [Link]

-

Chemsrc. (2025, September 15). 3-Benzyl-1-dodecyl-2-methyl-1H-imidazolium chloride. Retrieved from [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Research and Reviews. (n.d.). Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids | Open Access Journals. Retrieved from [Link]

-

PubMed. (2014, May 17). Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. Retrieved from [Link]

-

PubMed. (2020, February 15). Synthesis and biological evaluation of novel 3-benzylcoumarin-imidazolium salts. Retrieved from [Link]

-

NIH. (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC. Retrieved from [Link]

-

PubMed. (2015, October 27). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Retrieved from [Link]

-

Genetics and Molecular Research. (2015, October 26). Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzyl-1-methyl-1H-imidazol-3-ium. Retrieved from [Link]

-

ScienceDirect. (n.d.). The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. Retrieved from [Link]

-

gsrs. (n.d.). 3-BENZYL-1-METHYL-1H-IMIDAZOL-3-IUM BROMIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Imidazolium, 1-dodecyl-2-methyl-3-(phenylmethyl)-, chloride (1:1). Retrieved from [Link]

Sources

- 1. geneticsmr.org [geneticsmr.org]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel 3-benzylcoumarin-imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of 3-Benzyl-1-dodecyl-2-methyl-1h-imidazol-3-ium chloride

An In-depth Technical Guide to the Safe Handling of 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride

Authored by a Senior Application Scientist

Disclaimer: The following guide is a synthesis of available data for this compound and structurally related compounds. A comprehensive Safety Data Sheet (SDS) for this specific chemical (CAS No. 21054-72-8) is not publicly available. Therefore, this document is intended to provide guidance based on the known hazards of similar imidazolium salts and should be used in conjunction with a thorough risk assessment conducted by qualified personnel.

Introduction: The Nature of this compound

This compound is a member of the imidazolium-based ionic liquids (ILs) class. These compounds are organic salts that are typically liquid at or near room temperature.[1] The unique properties of ILs, such as low vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to traditional volatile organic solvents in a variety of applications.[2][3] The structure of this compound, with its combination of a long alkyl chain (dodecyl), a benzyl group, and a methyl group on the imidazolium cation, suggests potential applications as a surfactant, catalyst, or electrolyte.[1][2] Imidazolium-based ILs are being explored for their utility in chemical synthesis, catalysis, and as electrolytes in advanced batteries.[2]

The synthesis of such imidazolium chlorides often involves the quaternization of a substituted imidazole with an alkyl or benzyl halide.[4][5] For instance, the reaction of 1-dodecyl-2-methylimidazole with benzyl chloride would yield the target compound. It is crucial to be aware of the potential hazards of the starting materials, such as benzyl chloride, which is a known hazardous substance.[6][7][8]

Hazard Identification and Toxicological Profile

While a complete toxicological profile for this compound is not available, some suppliers indicate significant hazards. According to one supplier, the compound is classified as:

Based on the Safety Data Sheet for the structurally similar compound, 1-Benzyl-3-methylimidazolium chloride , the following hazards can be inferred:

To the best of current knowledge, the chemical, physical, and toxicological properties of many ionic liquids have not been thoroughly investigated.[10][12] Therefore, it is prudent to treat this compound with a high degree of caution. No component of a similar product, 1-Benzyl-3-methylimidazolium chloride, at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[10][12]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 21054-72-8 | [13][14][15] |

| Molecular Formula | C23H37ClN2 | [9][13][14] |

| Molecular Weight | 377.01 g/mol | [14] |

| Appearance | White powder | [16] |

| Purity | Typically ≥97% | [13][15] |

Safe Handling and Storage Protocols

Given the known and inferred hazards, a stringent set of handling and storage protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[10][12] A face shield should be worn when there is a significant risk of splashing.[6]

-

Skin Protection:

-

Gloves: Handle with gloves that have been inspected prior to use.[7][10][12] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7][10][12]

-

Lab Coat: A flame-retardant lab coat is essential.

-

Clothing: Wear suitable protective clothing.[10] Contaminated work clothing should not be allowed out of the workplace.[7]

-

-

Respiratory Protection: Use only in a well-ventilated area.[9] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is necessary.[6][10]

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Safety Equipment: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][11]

Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

-

Conditions: Store at room temperature, protected from light, and in a desiccated environment.[15][16]

-

Incompatibilities: Keep away from strong oxidizing agents.[6]

Experimental Workflows and Methodologies

General Handling Workflow

The following workflow is designed to minimize exposure during routine handling of the compound.

Caption: General workflow for handling this compound.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and further contamination.

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[10]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

Caption: Spill response workflow for this compound.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.[6][10]

-